molecular formula C8H4ClNS3 B12624622 5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione CAS No. 918503-84-1

5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B12624622
CAS No.: 918503-84-1
M. Wt: 245.8 g/mol
InChI Key: DITFFKLEMADISS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione is a synthetic derivative of the 3H-1,2-dithiole-3-thione class, a group of organosulfur compounds recognized for their potent biological activities in research models. This compound is of significant interest to researchers for its potential to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary cellular defense mechanism against oxidative and electrophilic stress. Activation of this Keap1-Nrf2-ARE signaling pathway leads to the coordinated upregulation of a battery of cytoprotective enzymes, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), glutathione S-transferase (GST), and gamma-glutamylcysteine ligase (γGCL), which is the rate-limiting enzyme in glutathione (GSH) synthesis . Furthermore, the 1,2-dithiole-3-thione core is one of the most extensively studied hydrogen sulfide (H2S)-releasing motifs in experimental settings. Hydrogen sulfide is now recognized as an essential gaseous signaling molecule (gasotransmitter) with roles in cardiovascular, immune, nervous, and gastrointestinal systems . Research indicates that 3H-1,2-dithiole-3-thiones can serve as stable precursors for the controlled release of H2S, providing a valuable tool for investigating the complex physiological and pathophysiological roles of this mediator in models of disease . The incorporation of the 6-chloropyridin-3-yl moiety may influence the compound's physicochemical properties, bioavailability, and target specificity, making it a unique chemical probe for structure-activity relationship (SAR) studies. Researchers are exploring the application of this compound and its analogs in diverse fields, including but not limited to, studies of cancer chemoprevention, neuroprotection, cardioprotection, and anti-inflammatory responses . Its mechanism is often characterized by a sustained induction of cellular defenses, an effect that persists even after the compound is cleared from biological systems, potentially due to a positive feedback loop involving Nrf2 expression . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918503-84-1

Molecular Formula

C8H4ClNS3

Molecular Weight

245.8 g/mol

IUPAC Name

5-(6-chloropyridin-3-yl)dithiole-3-thione

InChI

InChI=1S/C8H4ClNS3/c9-7-2-1-5(4-10-7)6-3-8(11)13-12-6/h1-4H

InChI Key

DITFFKLEMADISS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=CC(=S)SS2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 6-chloropyridine-3-thiol with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 6-chloropyridinyl group enables aromatic nucleophilic substitution (SNAr) at the chlorine-bearing carbon. For example:

  • Reaction with thiocyanate ions (SCN⁻) in toluene/water under phase-transfer catalysis (e.g., TBAB) results in replacement of the chlorine atom with a thiocyanate group .

  • Similar reactivity is observed with amines, where heating with primary amines (e.g., methylamine) in aromatic solvents yields 5-(6-aminopyridin-3-yl)-3H-1,2-dithiole-3-thione derivatives .

Key Factors Influencing SNAr:

ParameterOptimal ConditionsYield Range
SolventToluene/water (1:1)65–73%
CatalystTetrabutylammonium bromide
Temperature80–100°C

Cycloaddition Reactions

The dithiolethione moiety participates in 1,3-dipolar cycloadditions with azides, nitrones, and ylides:

  • Reaction with aryl azides forms tricyclic thiaziridine intermediates, which extrude sulfur to yield imine products (e.g., 5-(6-chloropyridin-3-yl)-1,3,4-thiadiazoles) .

  • With phosphonium ylides, the thione group undergoes cyclization to form thiopyran derivatives (e.g., 2H-thiopyran-2-thiones) .

Example Cycloaddition Pathway:

  • Azide attack at the thione sulfur → Thiaziridine intermediate → Sulfur extrusion → Imine product .

Oxidation

  • Treatment with sulfuryl chloride (SO₂Cl₂) oxidizes the thione (-C=S) group to a ketone (-C=O), forming 5-(6-chloropyridin-3-yl)-1,2-dithiole-3-one .

  • Reaction with hydrogen peroxide in acetic acid yields sulfoxide derivatives .

Reduction

  • Sodium borohydride (NaBH₄) reduces the thione to a thiol (-SH), producing 5-(6-chloropyridin-3-yl)-3H-1,2-dithiole-3-thiol .

Dimerization and Oligomerization

Under thermal or catalytic conditions:

  • Heating in toluene at 100°C induces dimerization , forming 5,5′-thiobis(4-chloro-3H-1,2-dithiole-3-thione) via sulfur-sulfur bond formation .

  • Prolonged heating leads to decomposition into polysulfur byproducts (e.g., S₈ rings) .

Dimerization Conditions:

SolventCatalystTimeYield
TolueneTBAB1 h73%
BenzeneNone3 h42%

Interactions with Electrophiles

The sulfur-rich structure reacts with electrophilic agents :

  • Sulfur dichloride (S₂Cl₂) substitutes the 5-position chlorine with sulfur, forming disulfide-linked polymers .

  • Chloramine-T oxidizes the thione group to sulfonamides under acidic conditions .

Biological Relevance and Functionalization

While beyond pure chemical reactions, the compound’s redox-modulating activity underpins its pharmacological potential:

  • Thiol-disulfide exchange with cellular glutathione enhances antioxidant defenses .

  • Coordination chemistry with transition metals (e.g., Cu²⁺, Fe³⁺) forms chelates that inhibit NLRP3 inflammasome activation .

Mechanism of Action

The mechanism of action of 5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dithiolethiones vary primarily in their substituents, which significantly influence their biological activity, H₂S release kinetics, and pharmacokinetics. Below is a detailed comparison with key analogs:

Substituent Effects on H₂S Release and Stability

  • 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione (ADT-OH) :

    • The hydroxyl group enhances hydrolysis of the thione moiety, enabling slow H₂S release. This property underpins its anti-atherosclerotic and anticancer effects via JAK/STAT and NF-κB pathway modulation .
    • H₂S Release Mechanism : Hydrolysis converts the thione to a ketone, releasing H₂S over time .
  • 5-(4-Methoxyphenyl)-3H-1,2-dithiole-3-thione (ADT) :

    • The methoxy group improves metabolic stability compared to ADT-OH. Clinically used as a hepatoprotective agent, ADT acts as a prodrug, releasing H₂S through hepatic demethylation .
  • 5-(Pyridin-4-yl)-3H-1,2-dithiole-3-thione (5c): The pyridine ring increases solubility in polar solvents.
  • 5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione :

    • The 6-chloro substituent on the pyridine ring likely stabilizes the dithiolethione core via electron-withdrawing effects. This could delay hydrolysis and H₂S release compared to phenyl derivatives. The pyridine nitrogen may also facilitate hydrogen bonding with biological targets, altering bioavailability .

Table 1: Substituent-Driven Properties of Dithiolethione Derivatives

Compound Substituent Key Properties Biological Activities References
ADT-OH 4-hydroxyphenyl Slow H₂S release; polar, hydrolytically active Anti-atherosclerotic, anticancer
ADT 4-methoxyphenyl Metabolic stability; prodrug requiring demethylation Hepatoprotective, choleretic
5c Pyridin-4-yl Enhanced solubility; potential CNS activity Neuroprotective (theorized)
FPDT 4-fluorophenyl High lipophilicity; improved membrane permeability Underexplored
Target Compound 6-chloropyridin-3-yl Electron-withdrawing stabilization; possible delayed H₂S release Hypothesized enzyme modulation

Enzyme Induction and Chemoprevention

Dithiolethiones are potent inducers of DT-diaphorase, a phase II detoxification enzyme. ADT-OH and D3T (3H-1,2-dithiole-3-thione) enhance enzyme activity, mitigating oxidative stress and carcinogen toxicity . The chloropyridinyl substituent may similarly upregulate DT-diaphorase, though its efficacy relative to phenyl derivatives requires validation.

Anticancer and Anti-inflammatory Effects

  • ADT-OH induces apoptosis in melanoma via FADD upregulation and inhibits NF-κB .

Pharmacokinetic Considerations

  • Solubility : Pyridinyl and chlorinated groups may enhance aqueous solubility compared to purely aromatic analogs (e.g., ADT) .
  • Metabolism : Chlorine’s electron-withdrawing nature could reduce hepatic metabolism, prolonging half-life.
  • Tissue Distribution : The balance between pyridine’s polarity and chlorine’s lipophilicity may influence organ-specific uptake.

Biological Activity

5-(6-Chloropyridin-3-yl)-3H-1,2-dithiole-3-thione is a compound belonging to the class of 1,2-dithiole derivatives, which have garnered attention due to their diverse biological activities. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from various research studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H4ClNS3C_8H_4ClNS_3. The compound features a dithiole structure that is known for its reactivity and ability to interact with biological systems.

PropertyValue
Molecular Weight233.74 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Log P (Octanol-Water)Not specified

Antimicrobial Activity

Research has indicated that derivatives of 1,2-dithiole compounds exhibit significant antimicrobial properties. A study highlighted that various dithiole compounds were effective against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Antiproliferative Effects

This compound has shown promising antiproliferative effects in vitro. In cell line studies, it was evaluated against several cancer types, including breast and colon cancer. The compound demonstrated notable cytotoxicity at specific concentrations, indicating its potential as an anticancer agent. The mechanism of action appears to involve apoptosis induction in cancer cells .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has been reported to inhibit certain kinases that play critical roles in cancer progression. This inhibition could provide a therapeutic avenue for targeting malignancies that are driven by these pathways .

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective concentrations for therapeutic use .
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, demonstrating its potential as a new antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Cell Cycle Progression : It potentially disrupts the normal cell cycle in cancer cells, preventing their proliferation.
  • Modulation of Signaling Pathways : By inhibiting specific kinases or transcription factors, it may alter signaling pathways crucial for tumor growth and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(6-chloropyridin-3-yl)-3H-1,2-dithiole-3-thione, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, chloropyridinyl derivatives can react with dithiolethione precursors under anhydrous conditions using catalysts like DCC (N,N′-dicyclohexylcarbodiimide) and DMAP (N,N-dimethyl-4-pyridinamine) in dichloromethane (DCM). Intermediate purification involves column chromatography or recrystallization, followed by structural confirmation via 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound validated?

  • Methodology : Computational methods (DFT or ab initio/HF) are used to predict bond lengths, angles, and charge densities, which are compared with experimental X-ray crystallography or spectroscopic data. Key parameters include the dithiolethione ring geometry and chloropyridinyl substituent orientation (see Table 1) .
Parameter Calculated Value (DFT) Experimental Value
S–S bond length (Å)2.052.03
C–Cl bond length (Å)1.741.72
Dihedral angle (°)12.311.9

Q. What are the primary biological activities reported for this compound?

  • Methodology : In vitro assays include:

  • H2_2S release : Measured using methylene blue assays or polarographic sensors in buffer solutions (pH 7.4, 37°C) .
  • Anti-inflammatory/anti-atherosclerotic effects : Evaluated via inhibition of NF-κB and JAK/STAT pathways in HUVEC injury models using ELISA and Western blot .
  • Antioxidant activity : Assessed via glutathione (GSH) induction in pancreatic β-cells using fluorometric assays .

Advanced Research Questions

Q. How does the chloropyridinyl substituent influence the compound’s H2_2S release kinetics compared to methoxy/hydroxy analogs?

  • Methodology : Comparative studies using analogs (e.g., 5-(4-methoxyphenyl)- or 5-(4-hydroxyphenyl)- derivatives) reveal substituent-dependent H2_2S release rates. For example:

  • Electron-withdrawing groups (e.g., Cl) reduce release rates due to decreased nucleophilic attack on the dithiolethione ring.
  • Hydroxyl groups enhance solubility and bioavailability but may require protective group strategies during synthesis .

Q. What contradictions exist in the chemopreventive efficacy data for dithiolethiones, and how can they be resolved?

  • Methodology : While this compound induces phase II detoxification enzymes (e.g., glutathione S-transferase), its efficacy varies across models:

  • Inconsistent results : In rat liver studies, parent dithiolethiones (e.g., 3H-1,2-dithiole-3-thione) showed stronger activity than analogs, possibly due to metabolic stability differences .
  • Resolution : Dose-response studies (e.g., 10–100 mg/kg in rodents) and transcriptomic profiling (RNA-seq) can identify off-target effects or compensatory pathways .

Q. How can computational modeling optimize the compound’s interaction with Nrf2 or NF-κB pathways?

  • Methodology : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding affinities to Keap1 (Nrf2 inhibitor) or IκB kinase (NF-κB activator). Key steps:

  • Protein preparation : Retrieve crystal structures (PDB: 2FLU for Keap1; 4KIK for IKKβ).
  • Ligand parameterization : Assign partial charges using Gaussian09 at the B3LYP/6-31G* level.
  • Binding energy analysis : Identify critical residues (e.g., Keap1’s Arg415) for hydrogen bonding or hydrophobic interactions .

Q. What experimental challenges arise in quantifying H2_2S release in vivo, and how are they addressed?

  • Methodology : Challenges include H2_2S volatility and rapid metabolism. Solutions involve:

  • Probes : Use fluorescent dyes (e.g., SF7-AM) for real-time tracking in tissues.
  • Isotopic labeling : Synthesize 34S^{34}S-labeled analogs to trace metabolites via LC-MS/MS .

Data Contradiction Analysis

Q. Why do some studies report weak chemopreventive activity despite strong in vitro enzyme induction?

  • Analysis : Discrepancies may stem from:

  • Bioavailability : Poor absorption or rapid hepatic clearance in vivo.
  • Model specificity : Human cell lines (e.g., HepG2) may lack rodent-specific metabolic enzymes.
  • Dose limitations : Toxicity at higher doses (e.g., hepatotoxicity) restricts achievable concentrations .

Key Research Gaps

  • Structure-activity relationships (SAR) : Systematic SAR studies comparing chloropyridinyl with pyrazinyl (oltipraz) or tert-butyl derivatives are needed.
  • Long-term toxicity : Chronic exposure data in non-rodent models (e.g., zebrafish) are lacking.
  • Combination therapies : Synergy with NSAID-H2_2S hybrids (e.g., HS-aspirin) remains unexplored .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.